6,7-Dichloro-5,8-dihydroxy-4-iminonaphthalen-1(4H)-one
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Overview
Description
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione typically involves multi-step reactions starting from naphthalene derivatives. One common method includes the chlorination of 1,4-naphthoquinone followed by amination and hydroxylation. The reaction conditions often require the use of catalysts such as copper (II) oxide nanoparticles under mild, ambient, and solvent-free conditions . Another method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of environmentally benign methods and recyclable catalysts is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities.
Scientific Research Applications
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial, antitumor, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione involves its interaction with cellular targets and pathways. The quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and antitumor activities, where it disrupts cellular processes and induces cell death .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone: Similar in structure but lacks the amino group.
5-Amino-2,3-dicyano-1,4-naphthoquinone: Contains cyano groups instead of chloro and hydroxyl groups.
Uniqueness
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione is unique due to the combination of amino, dichloro, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
116133-08-5 |
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Molecular Formula |
C10H5Cl2NO3 |
Molecular Weight |
258.05 g/mol |
IUPAC Name |
5-amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5Cl2NO3/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,14H,13H2 |
InChI Key |
AHIYWLCWYLPNLP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1N)C(=O)C(=C(C2=O)Cl)Cl)O |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C(=C(C2=O)Cl)Cl)O |
Synonyms |
1,4-Naphthoquinone imine, 6,7-dichloro-5,8-dihydroxy- (6CI) |
Origin of Product |
United States |
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